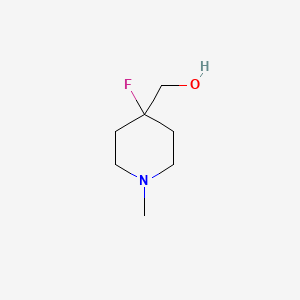![molecular formula C12H17Cl2N3OSi B1343790 7-(2-(Trimetilsilil)etoxi)metil)-7H-pirrolo[2,3-d]pirimidina-2,4-dicloro CAS No. 442847-52-1](/img/structure/B1343790.png)
7-(2-(Trimetilsilil)etoxi)metil)-7H-pirrolo[2,3-d]pirimidina-2,4-dicloro
Descripción general
Descripción
The compound "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrrolopyrimidines are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can involve various strategies, including cyclization and alkylation reactions. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be achieved by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which uses methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, followed by cyclization and chloridization to achieve a high purity product . These methods may provide insights into the synthesis of the compound , although the exact synthesis details for "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by the presence of a pyrrolo ring fused to a pyrimidine ring. Substituents on this core structure can significantly influence the compound's electronic properties and biological activity. For example, the introduction of aryl triazoles to the pyrrolopyrimidine core can result in chromophores with tunable optical properties, where polar and steric substituents can modify the energy of frontier orbitals and the energy gap .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including alkylation, reductive amination, and nucleophilic displacement, to introduce different substituents and modify their structure . The presence of halogen substituents, such as chloro groups, can make the compound susceptible to further chemical transformations, such as cross-coupling reactions . Additionally, the introduction of polar substituents can lead to intramolecular charge transfer character, affecting the compound's fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. Substituents can affect the compound's lipophilicity, solubility, and ability to penetrate cell membranes, which are crucial factors for their biological activity . For example, compounds with better lipophilicity have shown improved cell penetration, which is essential for their antiviral and antiparasitic activities . The introduction of electron-donating groups can enhance fluorescence quantum yield, indicating potential applications in optical materials .
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
El compuesto pertenece a la clase de las pirimidinas, que se sabe que tienen una amplia gama de aplicaciones farmacológicas . Se ha informado que las pirimidinas presentan actividades antimetabolíticas, anticancerígenas, antibacterianas, antialérgicas, tirosina quinasa, antimicrobianas, antagonistas de los canales de calcio, antiinflamatorias, analgésicas, antihipertensivas, antileishmaniales, antituberculostáticas, anticonvulsivas, diuréticas y de ahorro de potasio, hasta antiagresivas .
Propiedades Antitumorales
Los derivados de pirrolo[2,3-d]pirimidina se aplican ampliamente en las disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se sabe que modulan la leucemia mieloide, el cáncer de mama y la fibrosis pulmonar idiopática .
Propiedades Antimicrobianas y Antifúngicas
Se ha informado que los derivados de pirrolo[2,3-d]pirimidina presentan propiedades antimicrobianas y antifúngicas .
Propiedades Antiparasitarias
También se ha encontrado que estos compuestos tienen propiedades antiparasitarias .
Propiedades Diuréticas
Se sabe que los derivados de pirrolo[2,3-d]pirimidina tienen propiedades diuréticas .
Propiedades Antihipertensivas
Se ha informado que estos compuestos tienen propiedades antihipertensivas .
Propiedades Antiinflamatorias y Analgésicas
Se sabe que los derivados de pirrolo[2,3-d]pirimidina tienen propiedades antiinflamatorias y analgésicas .
Propiedades Anti-VIH
Se ha informado que estos compuestos tienen propiedades anti-VIH .
Propiedades
IUPAC Name |
2-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)7-6-18-8-17-5-4-9-10(13)15-12(14)16-11(9)17/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJZWWCSQLAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621022 | |
| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442847-52-1 | |
| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


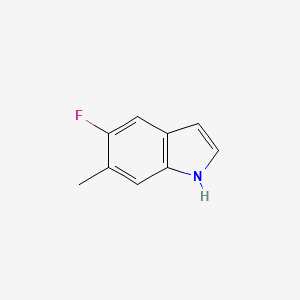
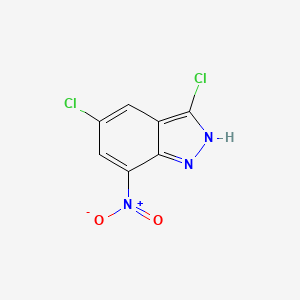
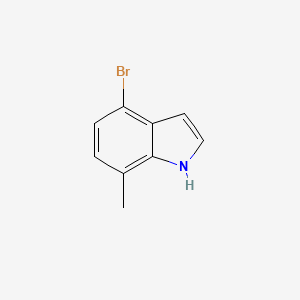
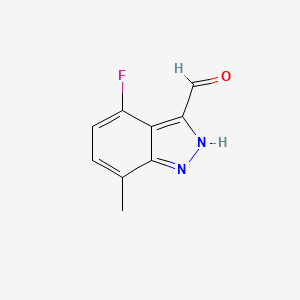
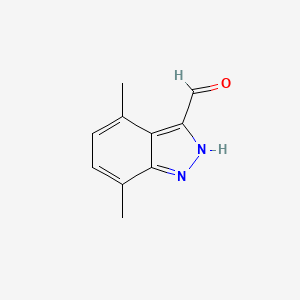

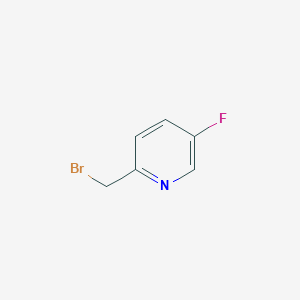

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
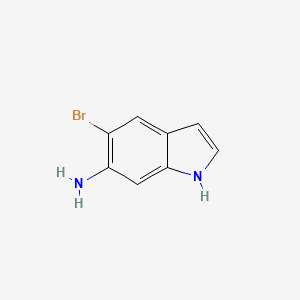
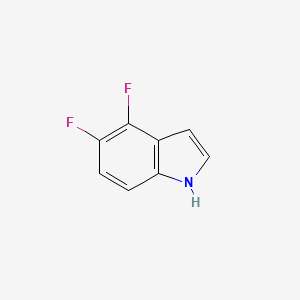
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
